Technical Whitepaper: Physicochemical Characteristics of 2-(Trifluoromethyl)-D-phenylalanine
Technical Whitepaper: Physicochemical Characteristics of 2-(Trifluoromethyl)-D-phenylalanine
The following is an in-depth technical guide on the physicochemical characteristics of 2-(Trifluoromethyl)-D-phenylalanine.
[1]
Executive Summary
2-(Trifluoromethyl)-D-phenylalanine (2-CF3-D-Phe) represents a critical scaffold in modern medicinal chemistry, serving as a non-canonical amino acid (ncAA) that merges the metabolic stability of D-enantiomers with the unique electronic and steric properties of the trifluoromethyl group.[1]
Unlike its natural counterpart, D-Phenylalanine, the introduction of a bulky, electron-withdrawing
-
Modulate Lipophilicity: enhancing membrane permeability.[1]
-
Induce Conformational Bias: The ortho-substituent restricts rotation around the
bond (the torsion angle).[1] -
Probe Molecular Environment: Acting as a sensitive reporter for
F NMR spectroscopy.
This guide provides a rigorous analysis of its physicochemical properties, intended for researchers optimizing peptide therapeutics and small-molecule inhibitors.[1]
Molecular Identity & Structural Analysis
Chemical Nomenclature and Identifiers[1]
| Parameter | Specification |
| IUPAC Name | (2R)-2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid |
| Common Name | 2-(Trifluoromethyl)-D-phenylalanine |
| CAS Number | 130930-49-3 (D-isomer); 3832-73-3 (DL-mix); 119009-47-1 (L-isomer) |
| Molecular Formula | |
| Molecular Weight | 233.19 g/mol |
| Stereochemistry | D-configuration (R-absolute configuration) |
| SMILES | NC(=O)O |
The "Ortho-Effect" and Conformational Restriction
The defining feature of 2-CF3-D-Phe is the steric bulk of the trifluoromethyl group (Van der Waals volume
Diagram 1: Conformational Restriction Mechanism The following diagram illustrates how the ortho-substitution forces specific rotameric states, reducing the entropic penalty upon binding to a target protein.[1]
Caption: The ortho-CF3 group restricts the
Physicochemical Properties[1][3][4][5][6][7][8][9][10][11]
The introduction of fluorine atoms profoundly alters the electronic landscape of the molecule without significantly changing its size relative to a methyl group, though the
Solubility and Lipophilicity Profile[1]
| Property | Value / Trend | Mechanistic Insight |
| Solubility (Water) | ~8.5 mM (approx. 2 mg/mL) | Significantly lower than D-Phe (~29 mg/mL) due to the hydrophobic fluorocarbon sector.[1] |
| Solubility (Organic) | High (MeOH, DMSO, DMF) | The fluorinated moiety enhances solvation in polar aprotic solvents. |
| LogP (Octanol/Water) | -0.5 (Calculated XLogP3) | Shift: +0.9 units vs D-Phe (-1.38).[1] The |
| Hygroscopicity | Low | Fluorination typically reduces the hygroscopic nature compared to non-fluorinated analogs. |
Acid-Base Dissociation Constants (pKa)
The electron-withdrawing nature (inductive effect,
-
Carboxylic Acid (
): ~1.9 - 2.0 (Predicted).[1] The group is more acidic due to electron withdrawal stabilizing the carboxylate anion. -
Ammonium Group (
): ~8.8 - 9.0 (Predicted).[1] The amine is less basic (more acidic conjugate acid) due to the electron-deficient ring pulling density, though the effect is attenuated by the alkyl spacer.
Optical Rotation[1]
-
Specific Rotation
: Positive (+).[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Note: While D-Phenylalanine has a rotation of
( ), the 2- analog retains the dextrorotatory property of the D-isomer (R-configuration), though the exact magnitude varies with solvent and pH.[1]
Synthesis & Manufacturing Workflow
High-purity synthesis of 2-CF3-D-Phe is challenging due to the need for enantiomeric purity.[1] The two primary routes are Asymmetric Synthesis (using chiral auxiliaries) and Enzymatic Resolution .
Diagram 2: Chemo-Enzymatic Synthesis Workflow
This workflow highlights a scalable route ensuring high enantiomeric excess (
Caption: Asymmetric alkylation route utilizing phase-transfer catalysis to establish the R-stereocenter.
Functional Applications in Drug Design
Metabolic Stability (The D-Amino Acid Advantage)
Incorporating 2-CF3-D-Phe into peptide drugs provides a dual layer of protection against proteolysis:
-
Stereochemical Mismatch: Most endogenous proteases recognize only L-amino acids.[1] The D-configuration renders the peptide bond unrecognizable to enzymes like chymotrypsin.[1]
-
Steric Shielding: The bulky ortho-trifluoromethyl group sterically hinders the approach of hydrolytic enzymes to the adjacent peptide bond.
19F NMR Reporter Probe
The trifluoromethyl group serves as an exceptional probe for
-
Sensitivity: High gyromagnetic ratio (83% of
). -
Chemical Shift Anisotropy: The ortho position is highly sensitive to local environmental changes (e.g., ligand binding, protein folding events).
-
Absence of Background: Biological systems lack endogenous fluorine, ensuring zero background noise.
Peptidomimetics and Foldamers
In "foldamer" research, 2-CF3-D-Phe is used to force peptides into specific secondary structures (helices or turns) that are thermodynamically unstable with natural amino acids.[1] The steric repulsion between the
Handling and Stability
-
Storage: Store at
to (desiccated). -
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.[1]
-
Safety: Irritant.[1] Standard PPE (gloves, goggles) required. The compound is not classified as PBT (Persistent, Bioaccumulative, and Toxic).
References
-
PubChem Compound Summary. (2023). 2-(Trifluoromethyl)-D-phenylalanine.[1] National Center for Biotechnology Information.[1] [Link]
-
Maeno, H., et al. (2020). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. PMC. [Link]
- Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids. European Journal of Organic Chemistry. (Contextual grounding on synthesis methods).
-
Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated amino acids on hydrophobicity and lipophilicity. Chemistry – A European Journal.[1] (Data on LogP shifts).
-
ChemBK. (2024). 2-Trifluoromethyl-DL-phenylalanine Properties. [Link][1]
